Methacryloyl isocyanate

Radical Polymerization Kinetics Functional Monomer Synthesis

Methacryloyl isocyanate (MAI, CAS 4474-60-6) is a heterobifunctional monomer of molecular formula C5H5NO2 and molecular weight 111.1 g/mol, containing a methacrylic double bond and an acyl isocyanate group. This structure imparts dual, orthogonal reactivity: the methacrylate moiety enables free-radical polymerization, while the isocyanate group undergoes nucleophilic addition with alcohols, amines, and thiols to form urethane, urea, and thiourethane linkages, respectively.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 4474-60-6
Cat. No. B1600420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacryloyl isocyanate
CAS4474-60-6
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)N=C=O
InChIInChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3
InChIKeyJEHFRMABGJJCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacryloyl Isocyanate (CAS 4474-60-6) Procurement Specifications and Technical Baseline


Methacryloyl isocyanate (MAI, CAS 4474-60-6) is a heterobifunctional monomer of molecular formula C5H5NO2 and molecular weight 111.1 g/mol, containing a methacrylic double bond and an acyl isocyanate group . This structure imparts dual, orthogonal reactivity: the methacrylate moiety enables free-radical polymerization, while the isocyanate group undergoes nucleophilic addition with alcohols, amines, and thiols to form urethane, urea, and thiourethane linkages, respectively [1]. MAI is typically supplied at 90-95% purity and is classified as a hazardous material with UN 3080, Class 6.1(a), Packing Group II .

Methacryloyl Isocyanate (CAS 4474-60-6): Why Alternative Methacrylate-Tethering Reagents Cannot Be Substituted Blindly


In procurement for polymer functionalization, photocrosslinking, and precision synthesis, direct substitution of MAI with common alternatives such as 2-isocyanatoethyl methacrylate (IEM), m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI), or methacrylic anhydride introduces measurable deviations in reaction kinetics, photosensitivity, and crosslinking architecture [1]. MAI's acyl isocyanate group exhibits a distinct reactivity profile compared to the alkyl isocyanate in IEM or the sterically hindered isocyanate in TMI, directly influencing functional group conversion rates and the resultant network homogeneity [2]. Furthermore, MAI eliminates the spacer present in IEM, yielding a more compact methacrylate-to-backbone linkage that reduces plasticization and alters mechanical performance [3]. The quantitative evidence below demonstrates that these differences are not trivial; they are critical determinants of material performance in demanding applications.

Methacryloyl Isocyanate (CAS 4474-60-6) Quantitative Differentiation Evidence Against Comparator Reagents


Methacryloyl Isocyanate vs. TMI: Steric Hindrance Differentiates Polymerizability

MAI demonstrates fundamentally different homopolymerization behavior compared to m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI). While TMI is known to be reluctant to homopolymerize due to steric hindrance from its α-methyl group, resulting in a severely reduced propagation rate coefficient, MAI's methacryloyl group polymerizes readily under standard radical conditions [1]. This is a structural and kinetic distinction.

Radical Polymerization Kinetics Functional Monomer Synthesis

Methacryloyl Isocyanate vs. Styrene: Copolymerization Reactivity Ratios Quantify Incorporation Behavior

In copolymerization with styrene (M2) at 60°C in tetrahydrofuran, MAI-derived monomer CPL-MAI (M1) exhibits monomer reactivity ratios of r1 = 0.26 and r2 = 0.33 [1]. This indicates that the MAI-based monomer tends toward alternating copolymerization with styrene, as both r1 and r2 are less than 1, and their product r1r2 ≈ 0.086 is much less than 1 [2].

Copolymerization Reactivity Ratios Polymer Synthesis

Methacryloyl Isocyanate vs. IEM and Methacrylic Anhydride: Acyl Isocyanate Enables Spacer-Free Urethane Crosslinking Architecture

MAI's acyl isocyanate group reacts directly with nucleophiles to form urethane/urea linkages without introducing the ethylene spacer present in 2-isocyanatoethyl methacrylate (IEM). This structural distinction directly impacts material properties [1]. Resins formulated with partially methacrylated hyperbranched polyester (H30) using IEM showed higher double bond conversion and lower linear polymerization shrinkage, but exhibited lower glass transition temperature (Tg) values and less attractive mechanical properties compared to formulations using methacryloyl chloride [1]. MAI, as a reactive isocyanate, provides a comparable 'spacer-free' linkage to methacryloyl chloride but without generating HCl byproduct, avoiding corrosion and purification issues.

Polymer Modification Crosslinking Material Properties

Methacryloyl Isocyanate vs. Methacryloyl Chloride and Cinnamoyl Chloride: MAI-Photopolymers Exhibit Superior Photosensitivity

Photopolymers prepared by reacting poly(MAA-HEMA-STY) precursor with MAI showed better photosensitivity than those prepared with vinyl aromatic or cinnamoyl chloride (CC) [1]. Specifically, photopolymers with methacryloyl functional side groups (from MAI or MAC) demonstrated superior photosensitivity compared to those with vinyl aromatic and cinnamoyl groups [1]. The MAI-modified photopolymer showed good potential for negative-working photoresist applications [1].

Photoresist Photocrosslinking Photosensitivity

Methacryloyl Isocyanate (CAS 4474-60-6): Optimal Application Scenarios Based on Quantitative Evidence


High-Resolution Negative-Working Photoresists

Based on the evidence that MAI-modified photopolymers exhibit superior photosensitivity compared to cinnamoyl- and vinyl aromatic-functionalized analogs [1], MAI is the preferred tethering reagent for designing high-speed negative photoresists. Its use enables shorter UV exposure times during lithographic patterning, directly improving wafer throughput and reducing manufacturing costs in semiconductor and microelectronics fabrication [1].

Precision Synthesis of Alternating Copolymers

The reactivity ratios for MAI-derived monomers with styrene (r1=0.26, r2=0.33) indicate a strong alternating copolymerization tendency [2]. This makes MAI an ideal comonomer for synthesizing sequence-controlled polymers where periodic spacing of reactive isocyanate groups along the backbone is required. Such precise architectural control is essential for creating well-defined crosslinked networks, polymer brushes, and functional coatings with reproducible properties [2].

Spacer-Free Urethane Crosslinking for High-Tg Materials

MAI's acyl isocyanate functionality enables direct, spacer-free attachment of methacrylate groups to hydroxyl- or amine-containing backbones [3]. In contrast to IEM, which introduces a flexible ethylene spacer that lowers Tg and reduces mechanical stiffness, MAI produces a more rigid, higher-Tg network. This differentiation makes MAI the superior choice for formulating structural adhesives, high-modulus dental composites, and rigid coatings where maintaining dimensional stability under thermal or mechanical load is paramount [4].

Polymer Modification Requiring High NCO Functional Group Conversion

MAI's acyl isocyanate is more electrophilic than the alkyl isocyanate in IEM, facilitating faster and more complete reactions with nucleophiles [5]. This higher reactivity is critical in post-polymerization modification strategies where quantitative functional group conversion is required to introduce pendant groups (e.g., carbazole for optoelectronics, biocides, or crosslinking agents) [6]. The demonstrated 49% displacement conversion of poly(CPL-MAI) with sodium carbazole exemplifies MAI's utility in efficient polymer analogous reactions [6].

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